molecular formula C16H20N2O B2592809 N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide CAS No. 887029-03-0

N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide

Cat. No.: B2592809
CAS No.: 887029-03-0
M. Wt: 256.349
InChI Key: YTSXIYQCUWWMFK-UHFFFAOYSA-N
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Description

N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide is an organic compound with the molecular formula C16H20N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide typically involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-methyl-2-pyrrol-1-ylbutyramide
  • N-benzyl-3-methyl-2-pyrrol-1-ylbutanamide

Uniqueness

N-benzyl-3-methyl-2-(1H-pyrrol-1-yl)butanamide stands out due to its unique structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a higher degree of stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-benzyl-3-methyl-2-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-13(2)15(18-10-6-7-11-18)16(19)17-12-14-8-4-3-5-9-14/h3-11,13,15H,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSXIYQCUWWMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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